molecular formula C10H14Cl2OS2 B3029250 4-Tert-butylphenol;chlorosulfanyl thiohypochlorite CAS No. 60303-68-6

4-Tert-butylphenol;chlorosulfanyl thiohypochlorite

Cat. No.: B3029250
CAS No.: 60303-68-6
M. Wt: 285.3 g/mol
InChI Key: OXOOATYJNDTRAX-UHFFFAOYSA-N
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Description

4-Tert-butylphenol;chlorosulfanyl thiohypochlorite (CAS 60303-68-6), also known as poly-tert-butylphenoldisulfide, is a polymer synthesized from 4-tert-butylphenol and sulfur chloride (S2Cl2). Its molecular formula is C10H14Cl2OS2, with a molecular weight of 285.25 g/mol . Key properties include:

  • Boiling point: 233.7°C (at 760 mmHg)
  • Flash point: 110.9°C
  • Vapor pressure: 0.0361 mmHg at 25°C
  • Hazard classification: Xn (Harmful) .

This compound is primarily used as a vulcanizing agent for natural rubber, synthetic diene rubbers, and butyl rubber, enhancing thermal stability and crosslinking efficiency. It is often formulated as a mixture containing 90% polymer and 10% stearic acid to optimize processing .

Properties

IUPAC Name

4-tert-butylphenol;chlorosulfanyl thiohypochlorite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O.Cl2S2/c1-10(2,3)8-4-6-9(11)7-5-8;1-3-4-2/h4-7,11H,1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOOATYJNDTRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)O.S(SCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60303-68-6
Details Compound: Phenol, 4-(1,1-dimethylethyl)-, polymer with sulfur chloride (S2Cl2)
Record name Phenol, 4-(1,1-dimethylethyl)-, polymer with sulfur chloride (S2Cl2)
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URL https://commonchemistry.cas.org/detail?cas_rn=60303-68-6
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Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60303-68-6
Record name Phenol, 4-(1,1-dimethylethyl)-, polymer with sulfur chloride (S2Cl2)
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Record name Phenol, 4-(1,1-dimethylethyl)-, polymer with sulfur chloride (S2Cl2)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylphenol;chlorosulfanyl thiohypochlorite typically involves the reaction of 4-tert-butylphenol with sulfur chloride (S2Cl2). The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the reactive intermediates and ensure safety .

Chemical Reactions Analysis

Key Reaction Scheme:

4 tert butyl 2 6 dimethylphenol+PhenolH+120180C2 6 Dimethylphenol+4 tert Butylphenol\text{4 tert butyl 2 6 dimethylphenol}+\text{Phenol}\xrightarrow{\text{H}^+\\120–180^\circ \text{C}}\text{2 6 Dimethylphenol}+\text{4 tert Butylphenol}

Reaction Parameters

ParameterOptimal Range/ValueImpact on Yield/Selectivity
Temperature120–180°CHigher temps increase rearrangement efficiency (70% at 180°C)
Catalyst Loading2–5 wt% (acidic catalyst)Excess catalyst may degrade products
Reaction Time0.5–6 hours2–4 hours typical for >95% selectivity
Molar Ratio (Reactant:Phenol)1:1–7Higher phenol ratios suppress byproducts

Byproduct Management

  • Ortho-cresol : Forms in <1% yield due to demethylation .

  • Recycling : Unreacted phenol, 2-methylphenol, and intermediates are re-fed into the reactor, achieving 95.5% conversion efficiency .

Metabolic Route in Sphingobium fuliginis (Strain TIK-1)

4-tert-Butylphenol is degraded via a meta-cleavage pathway , involving:

  • Hydroxylation : Conversion to 4-tert-butylcatechol by monooxygenase.

  • Ring Cleavage : Catechol 2,3-dioxygenase cleaves the aromatic ring, forming 3,3-dimethyl-2-butanone .

Degradation Metrics

SubstrateDegradation Rate (1 mM)Key MetaboliteCell Yield (mg/mmol)
4-tert-Butylphenol12 hours4-tert-butylcatechol75.3 ± 6.99
4-tert-Butylcatechol9 hours3,3-dimethyl-2-butanone74.9 ± 1.85

Inhibition Studies

  • 3-Fluorocatechol (a meta-cleavage inhibitor) reduces degradation rates by >90%, confirming the meta pathway’s dominance .

  • Enzyme assays detected catechol 2,3-dioxygenase activity (16.9 mU/mg protein) but no ortho-cleavage enzymes .

Chlorosulfanyl Thiohypochlorite: Data Limitations

No peer-reviewed studies or patent data were identified for chlorosulfanyl thiohypochlorite’s chemical reactions. This compound may require further experimental characterization.

Scientific Research Applications

Research indicates that 4-tert-butylphenol;chlorosulfanyl thiohypochlorite exhibits potential biological activity:

  • Antimicrobial Properties : Studies have shown that this compound may act as an antimicrobial agent, which could be beneficial in medical applications targeting bacterial infections.
  • Antioxidant Activity : The compound has been linked to antioxidant properties, providing protection against oxidative stress, which is significant for therapeutic applications in preventing cell damage .

Medicinal Applications

The exploration of this compound in medicine is ongoing, with several promising avenues:

  • Therapeutic Uses : Its potential as an antimicrobial agent suggests applications in pharmaceuticals, particularly in developing new treatments for infections.
  • Interaction with Biomolecules : The chlorosulfanyl and thiohypochlorite groups can react with nucleophiles, leading to covalent bonding with target biomolecules, which may enhance drug efficacy.

Industrial Applications

This compound is utilized in various industrial processes:

  • Vulcanization Agent : It serves as a vulcanizing agent in rubber manufacturing, improving the mechanical properties of rubber products through cross-linking polymer chains .
  • Additive in Polymer Manufacturing : The compound enhances the stability and longevity of polymer products, making it valuable as an additive in the production of specialty chemicals .

Antioxidant Activity Study

A study highlighted the role of phenolic compounds, including this compound, in providing antioxidant properties. This suggests potential therapeutic applications in preventing oxidative damage in cells, which is crucial for diseases linked to oxidative stress.

Polymer Manufacturing Review

In a review focusing on additive usage in polymer manufacturing, this compound was noted for its effectiveness as an additive that enhances the stability of polymer products. Although its biological activity was considered low, its chemical properties made it a significant contributor to the durability of materials used in various applications .

Chemical Reactions

The compound undergoes several chemical reactions that are crucial for its applications:

Reaction TypeDescriptionCommon Reagents
OxidationForms sulfoxides and sulfonesHydrogen peroxide, peracids
ReductionConverts chlorosulfanyl group to thiolsSodium borohydride, lithium aluminum hydride
Nucleophilic SubstitutionChlorine atoms replaced by other nucleophilesAmines, thiols

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-tert-butylphenol;chlorosulfanyl thiohypochlorite with structurally or functionally related sulfenyl chlorides and sulfur-containing compounds:

Property This compound Benzenesulfenyl Chloride Dibutyl Amidosulfenyl Chloride Disulfur Dichloride (S2Cl2)
CAS Number 60303-68-6 931-59-9 6541-82-8 10025-67-9
Molecular Formula C10H14Cl2OS2 C6H5ClS C8H18Cl2NS S2Cl2
Molecular Weight (g/mol) 285.25 144.62 231.21 135.04
Boiling Point (°C) 233.7 210 (est.) 238.9 138 (literature value)
Flash Point (°C) 110.9 N/A 98.3 N/A
Primary Applications Rubber vulcanization Organic synthesis Vulcanization accelerator Precursor for sulfenyl chlorides

Reactivity and Functional Roles

  • This compound: As a polymer, it releases sulfur radicals during vulcanization, enabling controlled crosslinking. The tert-butyl group enhances thermal stability, reducing premature decomposition .
  • Benzenesulfenyl Chloride: A monomeric sulfenyl chloride, highly reactive in electrophilic substitutions. Used to introduce sulfenyl groups in pharmaceuticals and agrochemicals .
  • Dibutyl Amidosulfenyl Chloride : Contains an amido group, offering slower release of sulfur compared to aryl sulfenyl chlorides. Ideal for delayed-action vulcanization in specialty rubbers .
  • Disulfur Dichloride : A key precursor in sulfenyl chloride synthesis. Reacts vigorously with water and alcohols, limiting direct industrial use but critical in polymer production .

Research Findings and Industrial Relevance

  • Efficiency in Vulcanization: Studies indicate that this compound achieves superior crosslink density in rubber compared to monomeric sulfenyl chlorides, attributed to its polymeric structure and controlled sulfur release .
  • Stability : The tert-butyl substituent reduces oxidation sensitivity, extending shelf life compared to benzenesulfenyl chloride derivatives .
  • Environmental Impact : S2Cl2-based polymers like the target compound are scrutinized for chlorine emissions, driving research into halogen-free alternatives .

Biological Activity

4-Tert-butylphenol;chlorosulfanyl thiohypochlorite (CAS No. 60303-68-6) is a chemical compound with the molecular formula C10H14Cl2OS2. It is primarily studied for its potential biological activities and interactions with biomolecules, as well as its applications in various industrial processes, particularly in polymer manufacturing.

The biological activity of this compound is largely attributed to its ability to interact with biological systems through several mechanisms:

  • Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity, making it a candidate for use in medical applications as an antimicrobial agent.
  • Vulcanization Agent : It serves as a vulcanizing agent in rubber manufacturing, which enhances the mechanical properties of rubber products. This process involves cross-linking polymer chains, which can affect the biological compatibility of materials used in medical devices .

Case Studies and Research Findings

  • Antioxidant Activity : A study highlighted the role of phenolic compounds, including this compound, in providing antioxidant properties that can protect against oxidative stress in biological systems. This suggests potential therapeutic applications in preventing oxidative damage in cells .
  • Polymer Manufacturing : In the context of polymer manufacturing, this compound has been reviewed for its effectiveness as an additive that enhances the stability and longevity of polymer products. The study pointed out that while the biological activity is noted to be low, its role as an additive remains significant due to its chemical properties .
  • Chemical Reactions : The compound undergoes various chemical reactions, such as oxidation and substitution, which can lead to the formation of sulfoxides and sulfones. These derivatives may have distinct biological activities and applications in medicinal chemistry .

Comparative Analysis

CompoundBiological ActivityApplications
4-Tert-butylphenolModerateAntioxidant, antimicrobial
This compoundLowVulcanizing agent, additive in polymers
Other Phenolic CompoundsVariesAntioxidants, antimicrobial agents

Safety and Hazards

While exploring the biological activity of this compound, it is essential to consider safety aspects. The compound may pose hazards during handling due to its reactive nature and potential toxicity. Proper safety protocols must be followed when working with this chemical in laboratory or industrial settings.

Q & A

Q. Q1. What are the recommended methods for synthesizing poly-tert-butylphenol disulfide (4-Tert-butylphenol;chlorosulfanyl thiohypochlorite) in laboratory settings?

A1. The compound is typically synthesized via polymerization of 4-tert-butylphenol with sulfur dichloride (S2_2Cl2_2). A common protocol involves:

  • Reagent Ratios : Stoichiometric control of S2_2Cl2_2 to 4-tert-butylphenol (e.g., 1:1 molar ratio) to minimize side reactions like over-sulfonation .
  • Temperature Control : Reactions are conducted under anhydrous conditions at 60–80°C, with inert gas (N2_2) purging to prevent hydrolysis of S2_2Cl2_2 .
  • Workup : Post-reaction, the product is precipitated using non-polar solvents (e.g., hexane) and purified via recrystallization .

Q. Q2. How can 4-Tert-butylphenol be effectively utilized as an internal standard in quantitative NMR analysis?

A2. 4-Tert-butylphenol is employed as an internal standard due to its chemical stability and distinct 19^{19}F NMR signals. A validated protocol includes:

  • Stock Solution Preparation : Mix 150 mg 4-tert-butylphenol with hexafluorobenzene (0.1 mL) in CDCl3_3/pyridine (1.5:1 v/v) to calibrate δ -164.90 ppm for 19^{19}F .
  • Sample Loading : Combine 400 mg of analyte (e.g., olive oil) with 2 mL stock solution, react for 30 min at RT, and acquire spectra immediately to avoid degradation .

Q. Q3. What safety precautions are critical when handling sulfur dichloride (S2_22​Cl2_22​), a precursor in synthesizing this compound?

A3. S2_2Cl2_2 is highly reactive and toxic. Key precautions include:

  • Ventilation : Use fume hoods to prevent inhalation of pungent vapors .
  • PPE : Wear nitrile gloves, goggles, and acid-resistant lab coats.
  • Spill Management : Neutralize spills with sodium bicarbonate or lime slurry .

Advanced Research Questions

Q. Q4. How can researchers address inconsistencies in quantifying phenolic byproducts during sulfonation reactions involving tert-butylphenol derivatives?

A4. Large deviations in phenolic byproduct concentrations (e.g., 2-tert-butylphenol vs. 4-tert-butylphenol) are common due to competitive sulfonation pathways. Mitigation strategies include:

  • Analytical Calibration : Use GC-MS with deuterated internal standards to improve precision .
  • Reaction Monitoring : Employ in situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates dynamically .

Q. Q5. What advanced spectroscopic techniques are suitable for characterizing the sulfur-sulfur bond dynamics in poly-tert-butylphenol disulfide?

A5. Key techniques include:

  • Raman Spectroscopy : Identify S–S stretching vibrations (~500 cm1^{-1}) and assess bond stability under thermal stress .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify sulfur oxidation states (e.g., S0^0 vs. S2^{2-}) to confirm disulfide vs. polysulfide linkages .
  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., ~233°C) to evaluate thermal stability .

Q. Q6. How can reaction conditions be optimized to minimize stearic acid contamination in poly-tert-butylphenol disulfide formulations?

A6. Stearic acid (10% in commercial formulations) may interfere with vulcanization efficiency. Optimization steps:

  • Solvent Polarity : Use toluene instead of hexane during precipitation to reduce co-precipitation of stearic acid .
  • Post-Synthesis Treatment : Wash the polymer with cold ethanol (≤0°C) to selectively dissolve stearic acid .

Methodological Challenges

Q. Q7. What experimental pitfalls arise when studying the vulcanization mechanism of poly-tert-butylphenol disulfide in rubber matrices?

A7. Challenges include:

  • Crosslinking Heterogeneity : Use TEM-EDX mapping to visualize sulfur dispersion and correlate with mechanical properties .
  • Byproduct Interference : Monitor volatile sulfur compounds (e.g., H2_2S) via headspace GC-MS to assess side reactions .

Q. Q8. How can computational modeling aid in predicting the reactivity of 4-Tert-butylphenol with sulfur dichloride?

A8. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:

  • Identify Reactive Sites : Predict electrophilic attack positions on 4-tert-butylphenol (e.g., para vs. ortho sulfonation) .
  • Simulate Transition States : Model S2_2Cl2_2 dissociation pathways to optimize reaction activation energy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butylphenol;chlorosulfanyl thiohypochlorite
Reactant of Route 2
4-Tert-butylphenol;chlorosulfanyl thiohypochlorite

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